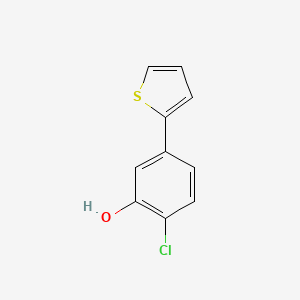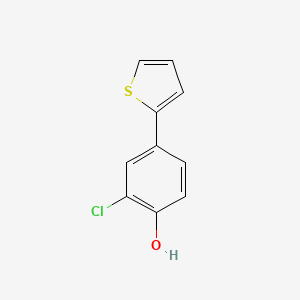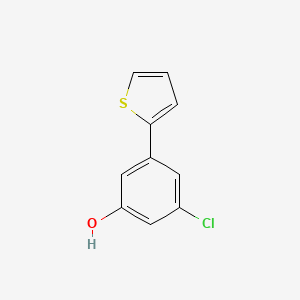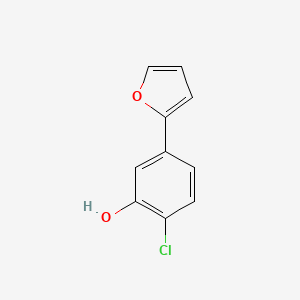
3-Chloro-5-(4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-methylphenyl)phenol, or CMPP for short, is a synthetic organic compound with a molecular formula of C9H9ClO. CMPP is a white crystalline solid with a melting point of 137-139°C and a boiling point of 255°C. It is insoluble in water, but soluble in ethanol and other organic solvents. CMPP is a common intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals.
Wissenschaftliche Forschungsanwendungen
CMPP has been studied extensively in scientific research for its wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals. CMPP has also been used as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. Additionally, it has been studied for its potential as a biosensor, a drug delivery system, and a nanomaterial.
Wirkmechanismus
CMPP has been shown to act as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. As an antioxidant, CMPP has been found to scavenge free radicals and inhibit the oxidation of lipid molecules. As a corrosion inhibitor, CMPP has been shown to form a protective film on the surface of metals and prevent corrosion. As an antimicrobial agent, CMPP has been found to inhibit the growth of bacteria, fungi, and other microorganisms.
Biochemical and Physiological Effects
CMPP has been studied for its potential biochemical and physiological effects. In animal studies, CMPP has been found to have anti-inflammatory, analgesic, and antispasmodic properties. Additionally, CMPP has been found to reduce the production of pro-inflammatory mediators, such as nitric oxide, and to reduce the levels of inflammatory markers, such as C-reactive protein. CMPP has also been found to have antifungal and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
CMPP has several advantages and limitations for use in lab experiments. The main advantage of CMPP is its availability and low cost. Additionally, CMPP is relatively stable and can be stored for long periods of time. However, CMPP is insoluble in water and can be difficult to dissolve in organic solvents. Additionally, CMPP is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on CMPP. These include further investigation of its biochemical and physiological effects, its potential as a biosensor and drug delivery system, and its use as a nanomaterial. Additionally, further research on the synthesis of CMPP and its applications in organic synthesis and chemical reactions is needed. Finally, research on the safety and toxicity of CMPP is needed to ensure its safe and effective use in laboratory experiments and commercial applications.
Synthesemethoden
CMPP is synthesized through a three-step process involving the reaction of 4-methylphenol with chlorine and sodium hydroxide. In the first step, 4-methylphenol is reacted with chlorine gas in a solvent such as dichloromethane to form 4-chloro-4-methylphenol. In the second step, 4-chloro-4-methylphenol is reacted with sodium hydroxide in a solvent such as ethanol to form 3-chloro-5-(4-methylphenyl)phenol. In the third step, the product is purified by recrystallization from ethanol or other solvents.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYUGCQSOOCFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685831 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylphenyl)phenol | |
CAS RN |
1261891-77-3 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)











